Ethyl [(2,5-dimethoxyphenyl)amino](oxo)acetate
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Overview
Description
Ethyl (2,5-dimethoxyphenyl)aminoacetate is an organic compound that belongs to the class of phenylamino esters It is characterized by the presence of an ethyl ester group attached to an amino-substituted phenyl ring with two methoxy groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2,5-dimethoxyphenyl)aminoacetate typically involves the reaction of 2,5-dimethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Ethyl (2,5-dimethoxyphenyl)aminoacetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,5-dimethoxyphenyl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenylamino esters.
Scientific Research Applications
Ethyl (2,5-dimethoxyphenyl)aminoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2,5-dimethoxyphenyl)aminoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of methoxy groups and the ester functionality contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl (2,5-dimethoxyphenyl)aminoacetate can be compared with other phenylamino esters, such as:
- Ethyl (2,4-dimethoxyphenyl)aminoacetate
- Ethyl (3,5-dimethoxyphenyl)aminoacetate
- Ethyl (2,5-dimethoxyphenyl)aminopropanoate
These compounds share similar structural features but differ in the position of methoxy groups or the nature of the ester group. The unique arrangement of functional groups in Ethyl (2,5-dimethoxyphenyl)aminoacetate contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2,5-dimethoxyanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-9-7-8(16-2)5-6-10(9)17-3/h5-7H,4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYSRMYJEHNUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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